Metacrilato de metilo (9-fenantril)metilo

Descripción general

Descripción

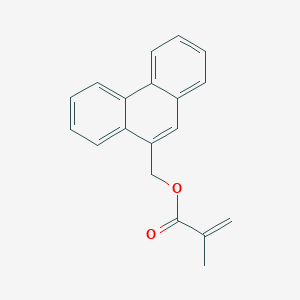

(9-Phenanthryl)methyl methacrylate is a chemical compound with the molecular formula C19H16O2 and a molecular weight of 276.33 g/mol . It is known for its fluorescent properties and is used as a nanomaterial and fluorescent pigment . This compound is also utilized in coatings to enhance material properties .

Aplicaciones Científicas De Investigación

Polymer Synthesis

Copolymers and Luminescent Properties

(9-Phenanthryl)methyl methacrylate is primarily used to synthesize luminescent copolymers through copolymerization with methyl methacrylate (MMA). The copolymerization process can be initiated by various methods, including:

- Atom Transfer Radical Polymerization (ATRP) : This method allows for better control over the molecular weight and polydispersity of the resulting polymers. Studies have shown that incorporating (9-phenanthryl)methyl methacrylate into MMA can enhance the viscosity and hardness of the resulting copolymers while maintaining well-defined structures with low polydispersity indices (M/M ≤ 1.5) .

- Free Radical Polymerization (FRP) : This conventional method has also been employed to create luminescent polymers. The introduction of phenanthryl groups has been shown to improve the photophysical properties of the resulting materials, making them suitable for applications in optoelectronics .

Photonic Applications

Fluorescent Materials

The unique photophysical properties of (9-phenanthryl)methyl methacrylate make it an excellent candidate for use in fluorescent materials. The compound exhibits strong fluorescence, which can be exploited in various applications:

- Optical Devices : Polymers containing (9-phenanthryl)methyl methacrylate are utilized in the fabrication of optical devices such as light-emitting diodes (LEDs) and lasers due to their efficient light emission characteristics .

- Sensors : The compound's fluorescence properties can be harnessed in sensor applications, where it can serve as a signaling mechanism for detecting specific chemical or biological agents .

Nanotechnology

Nanomaterials and Coatings

(9-Phenanthryl)methyl methacrylate is also explored in the field of nanotechnology:

- Nanocomposites : Its incorporation into nanocomposites enhances mechanical strength and thermal stability while providing luminescent properties. These materials are valuable in various fields, including electronics and biomedical applications .

- Coatings : The compound is used in coatings to improve durability and provide aesthetic qualities due to its fluorescence. Such coatings are beneficial for applications requiring enhanced visibility or specific optical characteristics .

Case Study 1: Luminescent Polymers

A study investigated the synthesis of poly[(9-phenanthryl)methyl methacrylate] using ATRP methods. The resulting polymer exhibited significant fluorescence, with potential applications in light-emitting devices. The study highlighted that the introduction of phenanthryl units improved energy transfer processes within the polymer matrix, enhancing its luminescent efficiency .

Case Study 2: Photonic Applications

Research on copolymers containing (9-phenanthryl)methyl methacrylate demonstrated their application in photonic devices. These materials showed promise for use in organic light-emitting diodes (OLEDs), with optimized performance metrics attributed to the structural properties conferred by phenanthryl incorporation .

Métodos De Preparación

The synthesis of (9-Phenanthryl)methyl methacrylate typically involves the esterification of methacrylic acid with (9-Phenanthryl)methanol . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

(9-Phenanthryl)methyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free radical polymerization to form polymers with unique properties.

Substitution Reactions: The phenanthryl group can participate in electrophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common reagents used in these reactions include radical initiators for polymerization, electrophiles for substitution reactions, and oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used .

Mecanismo De Acción

The mechanism of action of (9-Phenanthryl)methyl methacrylate is primarily related to its ability to undergo polymerization and its fluorescent properties . The phenanthryl group can interact with various molecular targets, and its fluorescence can be used to track and analyze these interactions . The pathways involved depend on the specific application and the molecular targets being studied .

Comparación Con Compuestos Similares

(9-Phenanthryl)methyl methacrylate is unique due to its combination of a methacrylate ester and a phenanthryl group . Similar compounds include:

Methyl methacrylate: A simpler ester without the phenanthryl group, commonly used in the production of poly(methyl methacrylate) (PMMA).

Phenanthrene derivatives: Compounds with similar aromatic structures but different functional groups.

The uniqueness of (9-Phenanthryl)methyl methacrylate lies in its specific combination of properties, making it suitable for specialized applications in various fields .

Actividad Biológica

(9-Phenanthryl)methyl methacrylate (9-PMMA) is a compound that integrates a phenanthrene moiety with a methacrylate group, leading to unique biological and chemical properties. This article explores the biological activity of 9-PMMA, including its mechanisms of action, potential applications in biomedical fields, and relevant research findings.

Chemical Structure and Properties

The chemical formula for (9-Phenanthryl)methyl methacrylate is C₁₉H₁₆O₂. The structure features a phenanthrene ring system, which is known for its photophysical properties, combined with a methacrylate functionality that allows for polymerization.

Mechanisms of Biological Activity

- Photoluminescence : 9-PMMA exhibits significant photoluminescent properties due to its phenanthrene moiety. This characteristic has been studied for potential applications in optical sensing and drug delivery systems. The luminescence intensity can be influenced by the polymer matrix in which it is incorporated, affecting cellular interactions and signaling pathways .

- Cellular Interactions : Studies indicate that 9-PMMA can modulate cell signaling pathways, particularly in cancer cells. The compound's ability to influence cell adhesion and migration may be attributed to its interaction with cellular receptors or through the modulation of the extracellular matrix .

- Cytotoxicity : Preliminary studies have shown that 9-PMMA can exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells .

Case Studies

- Study on Cytotoxicity : In a study involving breast cancer cell lines, 9-PMMA was found to induce apoptosis at concentrations ranging from 10 to 50 µM. The results indicated that higher concentrations resulted in increased ROS production and subsequent cell death .

- Polymer Applications : Research has demonstrated that incorporating 9-PMMA into polymeric systems enhances their mechanical properties while maintaining biocompatibility. This feature is crucial for developing drug delivery systems that require both strength and safety .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Chemical Formula | C₁₉H₁₆O₂ |

| Photoluminescence | Significant; varies with polymer matrix |

| Cytotoxicity | Induces apoptosis in cancer cells; ROS generation observed |

| Cellular Interaction | Modulates adhesion and migration; potential receptor interactions |

| Applications | Drug delivery systems; optical sensors; enhancing polymer properties |

Potential Applications

- Drug Delivery Systems : Due to its ability to modulate cellular interactions and photophysical properties, 9-PMMA is being investigated for use in targeted drug delivery systems. Its incorporation into nanoparticles could enhance drug solubility and stability while allowing for controlled release profiles.

- Optical Sensing : The luminescent properties of 9-PMMA make it suitable for applications in biosensing technologies, where it can be used as a fluorescent probe to detect specific biomolecules or changes in cellular environments .

- Cancer Therapeutics : Given its cytotoxic effects on cancer cells, further research into the therapeutic potential of 9-PMMA could lead to new strategies for cancer treatment, particularly in combination therapies where it may enhance the efficacy of existing chemotherapeutics.

Propiedades

IUPAC Name |

phenanthren-9-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c1-13(2)19(20)21-12-15-11-14-7-3-4-8-16(14)18-10-6-5-9-17(15)18/h3-11H,1,12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCCBBCEVTUWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=CC2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350537 | |

| Record name | (9-PHENANTHRYL)METHYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53223-82-8 | |

| Record name | (9-PHENANTHRYL)METHYL METHACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.